DI(1-ADAMANTYL) DISULFIDE

Homogeneous Catalysis C–H Amination Palladium Catalysis

Specify DI(1-ADAMANTYL) DISULFIDE for its unique adamantyl cage geometry (θ(CSSC) ~103°) and strong electron donation (σI = -0.089). Essential for Pd-catalyzed allylic C–H amination with 2 mol% catalyst loading and 73.5% relative yield improvement. Its 3.5x faster singlet oxygen quenching and steric protection enable precise redox control in supramolecular systems. Use as a benchmark in computational modeling.

Molecular Formula C20H30S2
Molecular Weight 334.6 g/mol
CAS No. 34895-45-9
Cat. No. B1620211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI(1-ADAMANTYL) DISULFIDE
CAS34895-45-9
Molecular FormulaC20H30S2
Molecular Weight334.6 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)SSC45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C20H30S2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
InChIKeyYZEIBKZXLUKRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI(1-ADAMANTYL) DISULFIDE (CAS 34895-45-9): Procurement-Relevant Physicochemical and Class Baseline


DI(1-ADAMANTYL) DISULFIDE (CAS 34895-45-9), also referred to as bis(1-adamantyl) disulfide or diadamantyl disulfide, is a sterically congested dialkyl disulfide with the molecular formula C₂₀H₃₀S₂ and a molecular weight of 334.58 g·mol⁻¹ . The compound is characterized by two adamantyl (tricyclo[3.3.1.1³,⁷]dec-1-yl) cage moieties linked by a disulfide bond, which confers a high melting point of 225 °C and a density of 1.2 g·cm⁻³ . This unique cage structure significantly influences the dihedral angle (θ(CSSC)) around the disulfide bond, calculated at approximately 103° via photoelectron spectroscopy, and imparts distinct electronic and steric properties compared to acyclic or less bulky dialkyl disulfides [1].

Why Generic Dialkyl Disulfide Substitution Fails: Critical Steric and Electronic Differentiation of DI(1-ADAMANTYL) DISULFIDE


In-class substitution of DI(1-ADAMANTYL) DISULFIDE with simpler dialkyl disulfides (e.g., di-tert-butyl disulfide, diphenyl disulfide) is not scientifically valid due to its unique, quantifiable steric and electronic profile. The adamantyl cage imposes a constrained geometry around the S–S bond, with a photoelectron spectroscopy-determined CSSC dihedral angle of ~103°, which directly impacts frontier orbital energies and reactivity [1]. Furthermore, the adamantyl group acts as a significantly stronger electron donor (σI = -0.089) than a tert-butyl group (σI ≈ -0.07), a property that is critical for modulating oxidative stability and catalytic activity [1]. The extreme steric bulk of the cage structure also provides a unique, hydrophobic and rigid environment, which has been shown to critically influence the accessibility of the disulfide bond to reducing agents in supramolecular and redox-responsive applications—a characteristic not replicated by acyclic or smaller cyclic alkyl substituents [2].

DI(1-ADAMANTYL) DISULFIDE: Head-to-Head Quantitative Evidence for Differentiated Scientific Selection


Superior Ligand Performance: 80% Lower Catalyst Loading vs. Standard Phenyl Disulfoxide in Pd-Catalyzed Allylic Amination

The bulky 1-adamantyl-substituted disulfoxide ligand 14, derived from DI(1-ADAMANTYL) DISULFIDE, significantly outperforms the standard phenyl-substituted disulfoxide ligand 3 in a Pd-catalyzed oxidative allylic C–H amination reaction. This demonstrates a direct, quantifiable advantage in catalytic efficiency [1].

Homogeneous Catalysis C–H Amination Palladium Catalysis Disulfoxide Ligands

Improved Reaction Yield: 56% Higher Product Yield vs. Standard Phenyl Disulfoxide in Challenging C–H Amination

In a direct comparison under identical reaction conditions, the DI(1-ADAMANTYL) DISULFIDE-derived ligand 14 provided a substantially higher yield of the desired linear amination product (E/Z/B ratio of 15:1:1.1) compared to the standard phenyl-based ligand 3 (E/Z/B ratio of 11:1:1), demonstrating superior selectivity and efficiency [1].

Synthetic Methodology Ligand Design Reaction Optimization C–N Coupling

Enhanced Singlet Oxygen Quenching: 3.5-Fold Higher Rate Constant than Di-tert-Butyl Disulfide

The geometry of the disulfide bond, enforced by the adamantyl groups, leads to significantly different reactivity with singlet oxygen (¹O₂). DI(1-ADAMANTYL) DISULFIDE quenches ¹O₂ with a rate constant that is over three times greater than that of the less sterically hindered di-tert-butyl disulfide, a finding consistent with geometry-dependent quenching models [1].

Photochemistry Singlet Oxygen Oxidation Reaction Kinetics

Stronger Electron Donating Character: Quantified Inductive Effect (σI) Advantage over tert-Butyl Analogue

Photoelectron spectroscopy and regression analysis were used to derive the inductive substituent parameter (σI) for the 1-adamantyl group. The value of -0.089 indicates that DI(1-ADAMANTYL) DISULFIDE has a greater electron-donating capacity compared to the commonly used di-tert-butyl disulfide (σI ≈ -0.07 for t-Bu) [1].

Physical Organic Chemistry Electronic Effects Structure-Activity Relationship Photoelectron Spectroscopy

High-Impact Application Scenarios for DI(1-ADAMANTYL) DISULFIDE Based on Verified Differentiation


Synthesis of High-Performance, Low-Loading Palladium Catalysts for C–H Functionalization

The direct, quantitative evidence of a dramatic reduction in catalyst loading (from 10 mol% to 2 mol%) while maintaining yield [1] positions DI(1-ADAMANTYL) DISULFIDE as a strategic precursor for next-generation disulfoxide ligands. Procuring this compound is essential for laboratories aiming to develop more sustainable and cost-effective Pd-catalyzed allylic C–H amination processes, particularly those working with challenging, unactivated alkene substrates where its derivative shows a 73.5% relative yield improvement [2].

Design of Oxidation-Resistant Materials and Formulations Requiring Tailored ¹O₂ Reactivity

In material science and pharmaceutical formulation, the 3.5-fold higher rate constant for quenching singlet oxygen, compared to di-tert-butyl disulfide, is a critical differentiator [3]. Researchers focused on photostabilization of polymers, studying photodynamic therapy mechanisms, or formulating products sensitive to photooxidative degradation should specify DI(1-ADAMANTYL) DISULFIDE when a precisely controlled, geometry-dependent oxidative response is required, as opposed to the slower kinetics of simpler aliphatic disulfides.

Synthesis of Redox-Responsive Nanogels and Supramolecular Drug Delivery Systems

The extreme steric bulk and hydrophobicity of the adamantyl cage, which has been shown to create a protective environment that hinders the diffusion of thiol-based reducing agents to the central disulfide bond [4], is a unique design feature. This makes DI(1-ADAMANTYL) DISULFIDE the compound of choice for constructing 'extremely stable' supramolecular structures. The property enables the rational engineering of redox-responsive disassembly kinetics in nanogels and other host-guest systems, a level of kinetic control not achievable with less bulky disulfide linkers.

Fundamental Studies in Physical Organic Chemistry and Molecular Mechanics

The compound's well-characterized electronic (σI = -0.089) and geometric (θ(CSSC) ≈ 103°) parameters, rigorously defined against a tert-butyl baseline, make it an indispensable reference compound [5]. Research groups investigating the relationship between molecular structure, orbital energies, and reactivity in disulfide systems should source DI(1-ADAMANTYL) DISULFIDE for its value as a benchmark 'bulky' substituent in computational modeling (e.g., force field calibration) and experimental photoelectron spectroscopy studies [5].

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